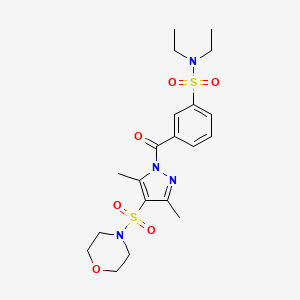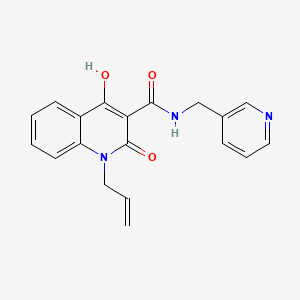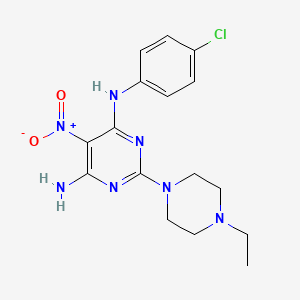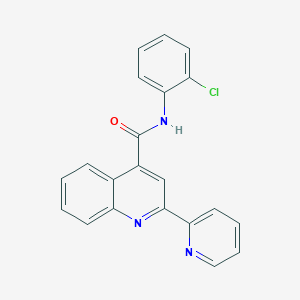
3-(3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazole-1-carbonyl)-N,N-diethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE is a complex organic compound featuring a pyrazole ring substituted with morpholine and sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The morpholine and sulfonamide groups are then introduced through subsequent reactions. Common reagents used in these steps include sulfonyl chlorides, morpholine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. The presence of the morpholine group suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for various functionalizations, making it suitable for a range of applications.
Mecanismo De Acción
The mechanism of action of 3-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine group can enhance the compound’s binding affinity to these targets, leading to more potent effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfanilamide, are known for their antibacterial properties.
Morpholine Derivatives: Compounds like morpholine itself and its derivatives are used in various applications, including as solvents and intermediates in organic synthesis.
Pyrazole Derivatives: Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
What sets 3-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOLE-1-CARBONYL]-N,N-DIETHYLBENZENE-1-SULFONAMIDE apart is its combination of functional groups, which provides a unique set of properties. The presence of both morpholine and sulfonamide groups in the same molecule allows for diverse interactions with biological targets, making it a promising candidate for further research.
Propiedades
Fórmula molecular |
C20H28N4O6S2 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
3-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazole-1-carbonyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N4O6S2/c1-5-22(6-2)31(26,27)18-9-7-8-17(14-18)20(25)24-16(4)19(15(3)21-24)32(28,29)23-10-12-30-13-11-23/h7-9,14H,5-6,10-13H2,1-4H3 |
Clave InChI |
CNOIABXTACVEOI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCOCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methylphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971940.png)
![6-Methyl-4-[4-(2-phenoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14971942.png)
![2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14971944.png)
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14971956.png)



![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B14971968.png)
![5-{[(4-Methoxyphenyl)carbonyl]amino}-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B14971980.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14971997.png)

![4-[5-Methyl-6-(phenylcarbamoyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B14972015.png)
![4-ethoxy-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B14972017.png)
